molecular formula C22H27N5O2 B5119953 2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole

2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole

Cat. No. B5119953
M. Wt: 393.5 g/mol
InChI Key: UKJXBDZRKAHTHB-UHFFFAOYSA-N
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Description

2-Butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole is a chemical compound with potential applications in scientific research. It is a benzoxazole derivative that has been shown to exhibit interesting biological properties, including antitumor and antimicrobial activity. In

Mechanism of Action

The mechanism of action of 2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and bacterial growth. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole have been studied in vitro and in vivo. In cancer cells, the compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth. In bacteria, it has been shown to inhibit growth and induce cell death. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole in lab experiments is its relatively simple synthesis method. It can be synthesized using standard laboratory techniques and is readily available. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole. One direction is to further investigate its antitumor and antimicrobial activity, including its mechanism of action and potential use in combination with other compounds. Another direction is to explore its potential use in other areas of research, such as neuroscience or immunology. Additionally, further studies could be performed to determine its toxicity and potential side effects.

Synthesis Methods

The synthesis of 2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole has been described in the literature. One method involves the reaction of 2-aminobenzoic acid with butyl isocyanate to form the corresponding benzoxazole intermediate. This intermediate is then reacted with 4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinecarboxylic acid to yield the final product. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

2-Butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole has potential applications in scientific research. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These properties make it a promising candidate for further research in the fields of oncology and microbiology.

properties

IUPAC Name

(2-butyl-1,3-benzoxazol-5-yl)-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-4-5-6-20-25-18-13-17(7-8-19(18)29-20)22(28)27-11-9-26(10-12-27)21-16(3)23-14-15(2)24-21/h7-8,13-14H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJXBDZRKAHTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC(=CN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butyl-1,3-benzoxazol-5-yl)-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone

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